molecular formula C66H108Br2N2O2 B12930210 6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione

6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione

Cat. No.: B12930210
M. Wt: 1121.4 g/mol
InChI Key: RUKSNSVKIMCYPN-MJGXADGJSA-N
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Description

6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and long alkyl chains, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indolinylidene core, followed by the introduction of bromine atoms and the attachment of decylpentadecyl groups. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as column chromatography and recrystallization, ensures the production of high-quality compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials, particularly in the development of organic semiconductors and conductive polymers.

    Biology: It serves as a probe in biochemical studies to investigate the interactions between biomolecules and synthetic compounds.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromine atoms and alkyl chains contribute to its ability to interact with various enzymes and receptors, modulating their activity and leading to desired biological or chemical outcomes. The compound’s electronic properties also play a crucial role in its function as a semiconductor or conductive material.

Comparison with Similar Compounds

Similar Compounds

    6,6’-Dibromo-1,1’-bi-2-naphthol: Another brominated compound with similar structural features but different functional groups.

    6,6’-Dibromo-1,1’-bis(2-decyldodecyl)-[3,3’-biindolinylidene]-2,2’-dione: A closely related compound with variations in the alkyl chain length and substitution pattern.

Uniqueness

6,6’-Dibromo-1,1’-bis(5-decylpentadecyl)-[3,3’-biindolinylidene]-2,2’-dione stands out due to its specific combination of bromine atoms and long alkyl chains, which impart unique electronic and chemical properties. These features make it particularly valuable in the development of advanced materials and as a versatile building block in organic synthesis.

Properties

Molecular Formula

C66H108Br2N2O2

Molecular Weight

1121.4 g/mol

IUPAC Name

(3Z)-6-bromo-3-[6-bromo-1-(5-decylpentadecyl)-2-oxoindol-3-ylidene]-1-(5-decylpentadecyl)indol-2-one

InChI

InChI=1S/C66H108Br2N2O2/c1-5-9-13-17-21-25-29-33-41-55(42-34-30-26-22-18-14-10-6-2)45-37-39-51-69-61-53-57(67)47-49-59(61)63(65(69)71)64-60-50-48-58(68)54-62(60)70(66(64)72)52-40-38-46-56(43-35-31-27-23-19-15-11-7-3)44-36-32-28-24-20-16-12-8-4/h47-50,53-56H,5-46,51-52H2,1-4H3/b64-63-

InChI Key

RUKSNSVKIMCYPN-MJGXADGJSA-N

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCCN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CCCCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCC(CCCCCCCCCC)CCCCCCCCCC)C1=O

Origin of Product

United States

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